4-(4-aminophenyl)-N-(pyridin-3-yl)thiazol-2-amine
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Description
4-(4-aminophenyl)-N-(pyridin-3-yl)thiazol-2-amine is a useful research compound. Its molecular formula is C14H12N4S and its molecular weight is 268.34. The purity is usually 95%.
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Scientific Research Applications
1. Chemical Functional Unit in Therapeutics
4-(4-aminophenyl)-N-(pyridin-3-yl)thiazol-2-amine exhibits versatile chemical functionalities important in therapeutics. Quantum chemical analysis reveals six competitive isomeric structures for this compound class, with some possessing divalent N(I) character. The competition between thiazole and pyridine groups for the tautomeric hydrogen results in an electron-donating property in structures with R-N←L representation (Bhatia, Malkhede, & Bharatam, 2013).
2. Synthesis of Biologically Potent Derivatives
N-(pyridin-2-yl)benzo[d]thiazol-2-amines, derived from this compound, have been synthesized using an oxidative C–S bond formation strategy. This method is metal-free and involves phenyliodine(III) bis(trifluoroacetate) as the oxidant, featuring a broad substrate scope and simple purification (Mariappan et al., 2016).
3. Structural Characterization in Salts
The structural characterization of mono-hydrobromide salts of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine and its derivatives shows different protonation sites and hydrogen bonding patterns, impacting the molecular conformations and intermolecular interactions (Böck et al., 2021).
4. Polymorphism in Crystal Structures
The polymorphic forms of 1-(4-methylpyridin-2-yl)thiourea and derived 2-aminothiazoles, including N-(4-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine, exhibit distinct intermolecular hydrogen bonding patterns and crystal structures, which are crucial for understanding the molecular properties and interactions of these compounds (Böck et al., 2020).
5. Development of Potent Histone Lysine Demethylase Inhibitors
The compound and its derivatives have been instrumental in developing potent inhibitors targeting JmjC histone N-methyl lysine demethylases (KDMs). These inhibitors show activity against the KDM4 and KDM5 subfamilies, demonstrating cellular permeability and inhibition of specific histone demethylations in cell-based assays (Bavetsias et al., 2016).
6. Microwave-Mediated Synthesis of Bis-Heterocyclic Compounds
Efficient, solvent-free microwave-mediated synthesis methods have been developed to produce N-alkyl-4-(4-(5-(2-(alkyl-amino)thiazol-4-yl)pyridin-3-yl)phenyl)thiazol-2-amine and similar derivatives. These methods represent a significant advancement in the synthesis of bis-heterocyclic compounds (Rishikesan et al., 2015).
7. Synthesis and Structural Studies for Biological Applications
Aminothiazole derivatives, including 4-(biphenyl-4-yl)thiazol-2-amine, have been synthesized and structurally characterized for diverse biological applications. These compounds exhibit potential bioactivity, supported by density functional theory (DFT) calculations and spectroscopic analysis (Adeel et al., 2017).
Properties
IUPAC Name |
4-(4-aminophenyl)-N-pyridin-3-yl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c15-11-5-3-10(4-6-11)13-9-19-14(18-13)17-12-2-1-7-16-8-12/h1-9H,15H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKZSBYITRXXIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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